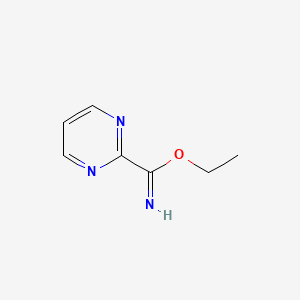

Ethyl pyrimidine-2-carboximidate

Description

Contextualization of Ethyl Pyrimidine-2-Carboximidate within Imidate Chemistry

Imidates, also known as imino ethers, are organic compounds characterized by the functional group R-C(=NR')OR". They can be considered as esters of imidic acids (R-C(=NR')OH). This compound is a specific imidate where the R group is a pyrimidine (B1678525) ring attached at the 2-position, the R' group is a hydrogen atom, and the OR" group is an ethoxy group (-OCH2CH3).

The chemistry of imidates is rich and varied. They are known to be reactive intermediates in organic synthesis and can undergo a variety of transformations. A key method for the synthesis of imidates is the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.org This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnrochemistry.com In the context of this compound, this would likely involve the reaction of 2-cyanopyrimidine (B83486) with ethanol (B145695) under acidic conditions.

The general properties of imidates include their susceptibility to hydrolysis to form esters and their reaction with amines to yield amidines. wikipedia.org The reactivity of the imidate functional group makes this compound a potentially valuable building block for the synthesis of more complex pyrimidine derivatives.

Table 1: General Reactions of Imidates

| Reactant | Product |

| Water (Hydrolysis) | Ester |

| Amine | Amidine |

| Excess Alcohol | Orthoester |

| Hydrogen Sulfide | Thionoester |

Significance of the Pyrimidine Scaffold in Contemporary Chemical Research

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. wikipedia.org This structural motif is of immense significance in the fields of medicinal chemistry and materials science. Pyrimidine derivatives exhibit a wide spectrum of biological activities, and the pyrimidine scaffold is considered a "privileged scaffold" due to its prevalence in bioactive molecules. bohrium.comwisdomlib.org

In nature, the pyrimidine structure is fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). wikipedia.org

In the realm of synthetic chemistry, the pyrimidine core is a key component in numerous pharmaceuticals. orientjchem.org Its derivatives have been developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. orientjchem.orgnih.gov The ability of the pyrimidine ring to participate in various chemical interactions, including hydrogen bonding and π-π stacking, contributes to its versatility in drug design. The ongoing research into pyrimidine chemistry continues to yield novel compounds with significant therapeutic potential. nih.gov

Table 2: Examples of Biologically Active Pyrimidine Derivatives

| Compound | Biological Activity |

| 5-Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (HIV) |

| Trimethoprim | Antibacterial |

| Rosuvastatin | Antihyperlipidemic |

Historical Development and Evolution of Research on Imidates and Pyrimidine Derivatives

The study of pyrimidine derivatives dates back to the 19th century. In 1884, Pinner initiated the systematic study of pyrimidines by synthesizing them through the condensation of ethyl acetoacetate with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org The subsequent discovery of the role of pyrimidines in nucleic acids spurred intensive research into their synthesis and properties. wikipedia.org

The history of imidates is similarly rooted in the late 19th century, with the discovery of the Pinner reaction in 1877 providing the first reliable method for their synthesis. This reaction, involving the acid-catalyzed reaction of a nitrile with an alcohol, produces an imino ester salt, often referred to as a Pinner salt. wikipedia.org

The 20th century saw a significant expansion in the understanding of both pyrimidine and imidate chemistry. The development of new synthetic methodologies allowed for the creation of a vast library of pyrimidine derivatives, leading to the discovery of their diverse biological activities. bu.edu.eg Research into imidates has focused on their synthetic utility as versatile intermediates for the preparation of other functional groups and heterocyclic systems. researchgate.net The convergence of these two fields of study in compounds like this compound opens up new avenues for the design and synthesis of novel molecules with potential applications in various areas of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

773011-82-8 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

ethyl pyrimidine-2-carboximidate |

InChI |

InChI=1S/C7H9N3O/c1-2-11-6(8)7-9-4-3-5-10-7/h3-5,8H,2H2,1H3 |

InChI Key |

NNSFZMDPDRTGCE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=NC=CC=N1 |

Origin of Product |

United States |

Iii. Chemical Reactivity and Reaction Mechanisms of Ethyl Pyrimidine 2 Carboximidate

Electrophilic Reactivity and Nucleophilic Addition Reactions

The electrophilic nature of the imidate carbon atom dictates its participation in several fundamental organic reactions.

The hydrolysis of carboximidates, such as ethyl pyrimidine-2-carboximidate, to their corresponding esters is a well-established transformation. This reaction can be catalyzed by either acid or base. chemguide.co.uk In an acidic medium, the reaction is typically conducted by heating the imidate under reflux with a dilute acid like hydrochloric acid or sulfuric acid. chemguide.co.uk This process is reversible, and to drive the equilibrium towards the products, an excess of water is utilized. chemguide.co.uk

Under alkaline conditions, the hydrolysis is carried out by heating the imidate with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This method offers the advantage of being an irreversible reaction, leading to the formation of the carboxylate salt and the corresponding alcohol. chemguide.co.uk The resulting alcohol can be separated by distillation, and the carboxylic acid can be regenerated by acidifying the remaining salt solution. chemguide.co.uk

A general representation of the hydrolysis is as follows: Acid-Catalyzed Hydrolysis: this compound + H₂O (in dilute acid) ⇌ Pyrimidine-2-carboxylic acid ethyl ester + NH₃

Alkaline Hydrolysis: this compound + OH⁻ → Pyrimidine-2-carboxylate + Ethanol (B145695) + NH₃

This compound readily undergoes amination reactions with primary and secondary amines to yield the corresponding N-substituted pyrimidine-2-carboxamidines. This reaction proceeds through nucleophilic attack of the amine on the electrophilic imidate carbon, followed by the elimination of ethanol. The 2-aminopyrimidine (B69317) structural motif is a privileged scaffold found in many bioactive molecules. nih.govresearchgate.net

The synthesis of amidines from imidates is a versatile method, and various conditions can be employed. organic-chemistry.org For instance, 2,2,2-trifluoro- and trichloroethyl imidates are effective reagents for preparing amidines under mild conditions. organic-chemistry.org The general reaction is:

This compound + R-NH₂ → N-R-pyrimidine-2-carboxamidine + Ethanol

This direct functionalization provides a valuable route to a diverse range of amidine derivatives. nih.govresearchgate.net

While not as commonly documented for this compound specifically, the reaction of imidates with excess alcohol in the presence of an acid catalyst is a known method for the formation of orthoesters. This reaction involves the sequential addition of two equivalents of alcohol to the imidate carbon. The initial addition forms a hemiaminal ether intermediate, which then undergoes further reaction with another alcohol molecule to yield the orthoester.

The general transformation can be depicted as: this compound + 2 R'OH (excess, acid catalyst) → Pyrimidine-2-C(OR')(OEt)(NH₂)

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems.

Amidines, which can be readily synthesized from this compound, are key building blocks in the construction of pyrimidine (B1678525) rings. researchgate.net They can react with various binucleophiles, such as α,β-unsaturated ketones or malononitrile (B47326) derivatives, to form substituted pyrimidines. researchgate.netnih.gov For example, the condensation of an amidine with a β-dicarbonyl compound is a classic method for pyrimidine synthesis.

A proposed reaction pathway involves the initial condensation of the amidine with an aldehyde to form an azadiene intermediate. This intermediate can then undergo an intramolecular Aza-Diels-Alder type reaction to construct the pyrimidine ring. mdpi.com

| Reactant 1 | Reactant 2 (Binucleophile) | Resulting Heterocycle |

| Pyrimidine-2-carboxamidine (from this compound) | Malononitrile | 2,4-Diamino-5-cyanopyrimidine derivative |

| Pyrimidine-2-carboxamidine (from this compound) | Ethyl acetoacetate | 2-Substituted-4-hydroxy-6-methylpyrimidine |

This table provides illustrative examples of potential cyclization reactions.

While direct evidence for the generation of ketene (B1206846) O,N-acetals from this compound is not prevalent in the searched literature, ketenes and their derivatives are highly reactive intermediates that readily undergo cyclization reactions. wikipedia.org Ketenes can be generated through various methods, including the Wolff rearrangement of α-diazoketones. wikipedia.org

Once formed, ketenes can react with a wide range of electron-rich species in cycloaddition reactions. wikipedia.org For instance, they can undergo [2+2] cycloadditions with imines to form β-lactams or with alkenes to form cyclobutanones. wikipedia.org They can also participate in [4+2] cycloadditions, acting as the 2π component. The reactivity and regioselectivity of these cycloadditions are influenced by the substituents on both the ketene and the reaction partner. wikipedia.org

Given the reactivity of the pyrimidine ring, it is conceivable that an in situ generated ketene O,N-acetal derived from a pyrimidine precursor could undergo intramolecular cyclization to form fused heterocyclic systems.

Advanced Mechanistic Investigations

Advanced studies into the reactivity of pyrimidine carboximidates, including this compound, have revealed their crucial role as transient species that dictate the course of complex organic transformations. The combination of experimental evidence and powerful computational methods has provided deep insights into the mechanisms of these reactions, identifying the specific pathways and energetic landscapes that govern the formation of diverse heterocyclic products.

Pyrimidine carboximidates are highly reactive intermediates that serve as pivotal precursors in the synthesis of various fused heterocyclic systems. Their significance lies in their electrophilic nature, which allows for subsequent intramolecular or intermolecular cyclization reactions upon attack by a nucleophile. These intermediates are typically not isolated but are generated in situ from more stable precursors, such as aminopyrimidines or pyrimidine carbonitriles, and are immediately consumed in the following reaction step to form the final product.

One prominent example involves the synthesis of pyrazolo[3,4-d]pyrimidines. In these reaction sequences, an aminopyrazole is first treated with an orthoester, such as triethyl orthoformate, to generate a pyrazoloformimidate intermediate. researchgate.net This imidate is the key electrophilic species that subsequently reacts with various amines to yield the target pyrazolo[3,a]pyrimidine-4-amine derivatives. The reaction demonstrates the versatility of the imidate intermediate in building complex molecular architectures. researchgate.net

Similarly, the Pinner reaction strategy has been employed to synthesize various nitrogen heterocycles where carboxyimidate salts are the key intermediates. nih.gov In this approach, substituted ethyl cyanoacetates are converted into the corresponding ethyl carboxyimidate hydrochlorides (Pinner salts). These salts are crucial for building molecules like 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones. nih.gov The reactivity and the final product are highly dependent on the structure of the imidate intermediate and the nature of the nucleophile used in the subsequent cyclization step. nih.gov

The following table summarizes representative transformations where pyrimidine-related carboximidate intermediates are central to the reaction mechanism.

Table 1: Examples of Organic Transformations Proceeding via Pyrimidine Carboximidate Intermediates

| Starting Material(s) | Intermediate Type | Reagents | Final Product Class |

| Aminocyanopyrazole, Triethyl orthoformate | Pyrazoloformimidate | Primary amines, Ammonia (B1221849), Hydrazines | Pyrazolo[3,4-d]pyrimidines |

| α-Substituted Ethyl Cyanoacetates, Ethanol, HCl | Ethyl Carboxyimidate Hydrochloride (Pinner Salt) | Formylhydrazide or Hydrazine (B178648) Hydrate | 2-(1H-1,2,4-triazol-3-yl)acetates or Aminopyrazolones |

| 5-Amino-6-ethoxy-2-methyl-4-pyrimidinecarbonitrile, Triethyl orthoformate | Iminoformate | Aqueous Ammonia, Aryl/Benzyl amines | Pyrimido[5,4-d]pyrimidines |

This table illustrates the role of imidate intermediates in the synthesis of various heterocyclic compounds as described in the cited research. researchgate.netnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are difficult to probe experimentally. rsc.org For reactions involving transient species like pyrimidine carboximidates, DFT calculations can map out entire potential energy surfaces, identify transition states, and determine the most energetically favorable reaction pathways. rsc.orgnih.gov

A notable application of these methods is the computational study of the formation of pyrazolo[3,4-d]pyrimidine-4-amines from a pyrazoloformimidate intermediate. researchgate.net For this transformation, two plausible mechanistic routes were proposed and evaluated using DFT calculations:

Route 1: Involves an initial nucleophilic attack by the amine on the imidate carbon, followed by cyclization and a subsequent Dimroth rearrangement. researchgate.net

Route 2: Proposes an initial nucleophilic attack by the amine on the cyano (C≡N) function of the pyrazole (B372694) ring, followed by cyclization to directly form the final product. researchgate.net

The computational analysis provided a clear distinction between the two pathways. The DFT calculations demonstrated that Route 2 was significantly more favorable energetically, indicating it as the more likely reaction mechanism. researchgate.net This type of computational investigation provides a level of mechanistic detail that is often inaccessible through experimental means alone, offering precise insights into the sequence of bond-forming and bond-breaking events. researchgate.netrsc.org

Table 2: Comparison of Proposed Mechanistic Routes via DFT Calculations

| Mechanistic Route | Key Steps | Computational Finding |

| Route 1 | 1. N-attack on imidate carbon2. Cyclization3. Dimroth Rearrangement | Higher energy pathway, considered less likely. |

| Route 2 | 1. N-attack on nitrile carbon2. Cyclization | Lower energy pathway, identified as the more probable reaction mechanism. |

This table summarizes the findings of a Density Functional Theory (DFT) study that compared two potential reaction pathways for the formation of pyrazolo[3,4-d]pyrimidine-4-amine from a pyrazoloformimidate intermediate, as reported in the literature. researchgate.net

These computational approaches are not limited to a single reaction type but represent a broad strategy for understanding reactivity in heterocyclic chemistry. bohrium.comresearchgate.net By modeling the interactions between reactants, intermediates, and transition states, researchers can predict reaction outcomes, rationalize observed product distributions, and design more efficient synthetic routes. nih.gov

Iv. Applications in Organic Synthesis As a Versatile Building Block

Construction of Substituted Pyrimidine-Containing Heterocycles

The pyrimidine (B1678525) core is a ubiquitous motif in medicinal chemistry and materials science. Ethyl pyrimidine-2-carboximidate provides a direct and efficient entry point for the synthesis and functionalization of this important heterocyclic system.

The inherent reactivity of the carboximidate group in this compound allows for its conversion into various other functional groups, thereby enabling the synthesis of a library of functionalized pyrimidine cores. For instance, it can be readily transformed into 2-substituted pyrimidines through reactions with appropriate nucleophiles. This approach is particularly useful for introducing alkyl, aryl, and other functionalities at the 2-position of the pyrimidine ring. nih.gov

A notable strategy involves the conversion of pyrimidines into their corresponding N-arylpyrimidinium salts, which can then be cleaved to form a three-carbon iminoenamine building block. nih.govresearchgate.netnih.gov This intermediate can subsequently be used in various heterocycle-forming reactions to reconstruct substituted versions of the original pyrimidine. nih.govresearchgate.netnih.gov For example, cyclization with urea (B33335) or thiourea (B124793) can yield pyrimidinone and thiopyrimidine derivatives, respectively. nih.gov Similarly, the use of different amidines in the cyclization step allows for the introduction of various alkyl and trifluoromethyl groups. nih.gov

This deconstruction-reconstruction strategy offers a powerful method for diversifying the pyrimidine core and accessing analogues that would be challenging to synthesize through traditional methods. nih.govresearchgate.netnih.gov

The concept of deconstruction-reconstruction extends beyond simple functionalization, enabling more profound structural modifications and "scaffold hopping." This strategy allows for the conversion of the pyrimidine ring into other heterocyclic systems. By transforming pyrimidines into their N-arylpyrimidinium salts and subsequent cleavage, a versatile three-carbon iminoenamine intermediate is generated. nih.govresearchgate.netnih.gov This intermediate can then be reacted with various reagents to construct different heterocyclic rings.

This powerful technique facilitates the diversification of complex molecules containing a pyrimidine core, providing access to a wide range of analogues for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.netnih.gov The ability to transform the pyrimidine scaffold into other heterocycles like pyridines has also been demonstrated, further expanding the synthetic utility of this approach. researchgate.net

Formation of Other Nitrogen Heterocycles

The utility of this compound and its derivatives is not limited to pyrimidine chemistry. The reactive intermediates generated from pyrimidine deconstruction can be trapped with various dinucleophiles to forge other important nitrogen-containing heterocycles.

The iminoenamine intermediate, derived from the deconstruction of pyrimidines, is a key precursor for the synthesis of five-membered nitrogen heterocycles such as pyrazoles and 1,2,4-triazoles. nih.govresearchgate.net Reaction of this intermediate with hydrazine (B178648) derivatives leads to the formation of pyrazoles. nih.govresearchgate.net This method provides a novel entry to substituted pyrazoles, which are themselves significant pharmacophores. nih.govmdpi.comnih.gov The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, a reaction known as the Knorr pyrazole (B372694) synthesis. youtube.com The deconstruction-reconstruction strategy offers an alternative pathway to access these valuable heterocycles from readily available pyrimidines.

Similarly, 1,2,4-triazoles can be synthesized through various routes, often involving the cyclization of intermediates containing the requisite nitrogen and carbon atoms. nih.govgoogle.comnih.govorganic-chemistry.org The versatile intermediates derived from this compound can potentially be utilized in the construction of the 1,2,4-triazole (B32235) ring system, further highlighting the compound's role as a flexible building block in heterocyclic synthesis.

Thiazolopyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. clockss.org The synthesis of these scaffolds often involves the condensation of a thiazole-containing starting material with a pyrimidine precursor or a suitable three-carbon synthon. One established method for synthesizing thiazolo[3,2-a]pyrimidine derivatives involves the one-pot, three-component condensation reaction of a 2-aminothiazole, an aldehyde, and ethyl acetoacetate. clockss.org While not directly starting from this compound, this highlights the general strategies employed for constructing such fused systems. The functionalized pyrimidines derived from this compound could potentially serve as precursors in similar cyclization reactions to afford elaborated thiazolopyrimidine scaffolds. The development of novel synthetic routes to these fused systems, such as benzo nih.govclockss.orgthiazolo[1,2-a]pyrimidine-3-carboxylates, continues to be an active area of research. nih.gov

Utilization in Complex Molecule Synthesis (e.g., Nucleoside Analogues)

The pyrimidine ring is a core component of nucleosides, the building blocks of DNA and RNA. The synthesis of nucleoside analogues is a critical area of research in the development of antiviral and anticancer agents. nih.govnih.govebi.ac.uk this compound and its derivatives can serve as valuable precursors for the synthesis of modified pyrimidine bases, which can then be incorporated into nucleoside analogues.

The ability to introduce various substituents onto the pyrimidine ring using this compound as a starting point allows for the creation of a diverse range of nucleoside analogues with potentially enhanced biological activity. For instance, the synthesis of carbocyclic analogues of 5-ethyl-2'-deoxyuridine has been reported, demonstrating the feasibility of constructing these complex molecules. nih.gov The development of efficient synthetic methods for these analogues is crucial for exploring their therapeutic potential. nih.govebi.ac.uk

V. Advanced Spectroscopic and Structural Characterization of Ethyl Pyrimidine 2 Carboximidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For ethyl pyrimidine-2-carboximidate, the expected signals would correspond to the protons on the pyrimidine (B1678525) ring and the ethyl group.

The pyrimidine ring protons (H-4, H-5, and H-6) would typically appear in the aromatic region of the spectrum. Based on data from related pyrimidine compounds, their chemical shifts are influenced by the electronic effects of the ring nitrogen atoms and the carboximidate group. The H-4 and H-6 protons, being adjacent to nitrogen atoms, would be expected to resonate at a lower field compared to the H-5 proton. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. An exchangeable signal for the imine proton (-NH) would also be anticipated.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4, H-6 | ~8.5 - 9.0 | Doublet |

| Pyrimidine H-5 | ~7.0 - 7.5 | Triplet |

| Imine NH | Variable | Singlet (broad) |

| Ethyl -OCH₂- | ~4.0 - 4.5 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The carbon atom of the carboximidate group (C=N) would be a key indicator, typically resonating in the range of 150-165 ppm. The pyrimidine ring carbons would also have characteristic shifts, with C-2, C-4, and C-6 appearing at a lower field due to the deshielding effect of the adjacent nitrogen atoms. The carbons of the ethyl group would appear in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboximidate C=N | ~150 - 165 |

| Pyrimidine C-2 | ~155 - 160 |

| Pyrimidine C-4, C-6 | ~150 - 158 |

| Pyrimidine C-5 | ~120 - 130 |

| Ethyl -OCH₂- | ~60 - 70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₉N₃O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or cleavage of the pyrimidine ring, providing further evidence for the proposed structure. The fragmentation of related pyrimidine structures often involves characteristic losses that help in identifying the core and its substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent band for the C=N (imine) stretch would be visible around 1640-1690 cm⁻¹. The N-H stretching vibration of the imine group would appear as a band in the region of 3100-3500 cm⁻¹. Vibrations corresponding to the C-O bond of the ethyl ester group would be found in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C/C=N ring stretching vibrations from the pyrimidine ring would also be present.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imine) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Imine) | 1640 - 1690 |

| C=C/C=N Stretch (Ring) | 1400 - 1600 |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Determination of Molecular Conformation and Geometry

If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. It would show the planarity of the pyrimidine ring and the orientation of the ethyl carboximidate substituent relative to the ring. Analysis of intermolecular interactions, such as hydrogen bonding involving the imine N-H group, would also elucidate the crystal packing arrangement. While crystal structures for many complex pyrimidine derivatives have been reported, data for the parent this compound is not currently available.

Investigation of Supramolecular Interactions and Crystal Packing

Detailed analysis of various crystalline forms of pyrimidine-based compounds, such as formimidate derivatives, reveals a rich variety of intermolecular interactions. These interactions are fundamental to the stability and organization of the molecules in the crystal lattice.

Hydrogen Bonding:

A predominant feature in the crystal packing of related structures is the presence of intermolecular hydrogen bonds. For instance, in derivatives of 2-formimidate-3-carbonitrile, classical, albeit weak, intermolecular hydrogen bonds of the types C—H···O and C—H···N are consistently observed. mdpi.commdpi.com These interactions link neighboring molecules into chains and more complex two-dimensional networks. mdpi.com In some fluorinated analogues, C—H···F hydrogen bonds also contribute to the supramolecular structure. mdpi.com The geometry of these hydrogen bonds, including donor-acceptor distances and angles, is critical for the resulting molecular arrangement.

π-π Stacking and Other Interactions:

In addition to hydrogen bonding, π-π stacking interactions between the pyrimidine rings or other aromatic moieties are significant in stabilizing the crystal structure. The centroid-to-centroid distances of these interactions typically indicate the strength and nature of the stacking. In some thiazolo[3,2-a]pyrimidine derivatives, n-π interactions have been identified as a key factor in the formation of homochiral chains within the crystal. mdpi.comresearchgate.net These interactions, involving the lone pair of a heteroatom and a π-system, demonstrate the diverse electronic contributions to crystal packing. mdpi.comresearchgate.net

The interplay of these various non-covalent forces results in complex and often elegant supramolecular architectures. The specific arrangement of molecules can influence physical properties such as solubility, melting point, and even biological activity.

The study of these interactions is often complemented by Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular contacts in a crystal. This analysis provides a fingerprint of the supramolecular environment around a molecule. For example, in certain 2-formimidate-3-carbonitrile derivatives, Hirshfeld analysis has shown that C—H···π and C—H···O hydrogen bonds provide a larger contribution to the Hirshfeld surface compared to other interactions. mdpi.com

The table below summarizes key crystallographic and interaction data for a representative related compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which shares structural motifs with this compound. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.164 (3) |

| b (Å) | 10.521 (2) |

| c (Å) | --- |

| β (˚) | --- |

| Volume (ų) | --- |

| Z | --- |

| R-factor (%) | 5.1 |

| wR-factor (%) | 15.2 |

The detailed structural information gleaned from such studies is invaluable for the rational design of new materials and crystalline forms with desired properties, a field known as crystal engineering.

Vi. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to study reaction mechanisms, predict the stability of different molecular states, and analyze the factors that control chemical reactivity.

Prediction of Reaction Pathways and Transition States in Carboximidate Transformations

No specific studies utilizing DFT to predict the reaction pathways and transition states for transformations involving ethyl pyrimidine-2-carboximidate have been identified in the surveyed literature. Such studies on analogous pyrimidine (B1678525) systems often explore mechanisms like nucleophilic attack, cycloadditions, or rearrangements, providing insights into the energetic feasibility of different chemical conversions. For instance, DFT calculations on other pyrimidine derivatives have been used to map out the potential energy surfaces of reactions, identifying the most likely routes from reactants to products via the lowest energy transition states.

Investigation of Steric and Electronic Effects on Reactivity and Selectivity

A detailed DFT-based analysis of the steric and electronic effects governing the reactivity and selectivity of this compound is not available. For other pyrimidine compounds, researchers have used DFT to understand how different substituent groups influence the electron distribution within the molecule, thereby affecting its reactivity towards various reagents. Such analyses can explain regioselectivity and stereoselectivity in reactions involving the pyrimidine ring.

Quantum Chemical Methods for Energetic Profile Analysis

Advanced quantum chemical methods are crucial for constructing a detailed energetic profile of a molecule, including its various isomers and transition states.

Currently, there is no published research that provides a comprehensive energetic profile of this compound using high-level quantum chemical methods. Such an analysis would typically involve calculating the relative energies of different conformations, tautomers, and potential intermediates in chemical reactions. For related fluorophores containing a pyrimidine scaffold, quantum chemical methods have been used to understand their electronic transitions and photophysical properties.

Molecular Modeling Approaches for Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional shapes a molecule can adopt and their relative stabilities.

Specific molecular modeling studies aimed at the conformational analysis of this compound are absent from the scientific literature. Conformational analysis of other flexible pyrimidine-containing molecules has been performed to understand how their shape influences their biological activity and physical properties. These studies often reveal the preferred spatial arrangements of substituents and the energy barriers between different conformations.

Vii. Derivatization Strategies and Analogue Synthesis

Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a versatile scaffold that allows for a variety of functionalization reactions. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, dictates its reactivity towards nucleophilic substitution, while electrophilic substitution is less common but can be achieved under specific conditions. wikipedia.org

One of the primary strategies for functionalizing the pyrimidine ring is through substitution reactions. The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org While the 2-position in the target molecule is already substituted, the 4- and 6-positions are prime targets for modification. For instance, chloro-substituted pyrimidines, which can be synthesized from the corresponding pyrimidones, are valuable intermediates. google.comgoogle.com These chloro groups can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce a wide range of functional groups.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become powerful tools for introducing carbon-carbon bonds at various positions on the pyrimidine ring. researchgate.net These methods allow for the attachment of aryl, heteroaryl, and alkyl groups, significantly increasing the structural diversity of the resulting analogues.

Radical substitution reactions also offer a pathway for pyrimidine functionalization. uhmreactiondynamics.orgrsc.org For example, hydroxyl radicals can react with the pyrimidine ring to introduce hydroxyl groups, which can subsequently be converted to other functionalities. uhmreactiondynamics.orgrsc.org Additionally, the introduction of an amino group at the C-5 position has been explored as a strategy to modify the biological properties of pyrimidine derivatives. nih.gov

Modifications at the Carboximidate Moiety

The carboximidate group of ethyl pyrimidine-2-carboximidate presents another key site for chemical modification. This functional group can undergo a variety of transformations to yield a diverse array of derivatives.

One common modification is the conversion of the carboximidate to other functional groups. For example, the Pinner synthesis, which is used to form carboximidate intermediates, can be followed by condensation reactions. researchgate.net The carboximidate can be hydrolyzed to the corresponding amide or carboxylic acid. The synthesis of pyrimidine-5-carboxamide from pyrimidine-5-carbonitrile via reaction with concentrated sulfuric acid has been documented, and similar principles could be applied to the 2-carboximidate. ias.ac.in

The carboximidate can also be converted to an amidine. The reaction of amidines with dicarbonyl compounds is a known method for synthesizing pyrimidine rings, and the reverse—modification of a pre-existing carboximidate to an amidine—is a plausible synthetic route. researchgate.net For instance, 2-cyanopyrimidine (B83486) can be converted to pyrimidin-2-carboxamidine hydrochloride. google.comgoogle.com This amidine can then be used as a building block for more complex structures.

Synthesis of Fused Pyrimidine Systems Involving Carboximidate Intermediates

The construction of fused heterocyclic systems containing a pyrimidine ring is a significant area of research, as these compounds often exhibit interesting biological activities. nih.govnih.gov this compound can serve as a key intermediate in the synthesis of such fused systems.

A common strategy involves the reaction of a substituted pyrimidine with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core. For example, pyrimidine derivatives can be used to synthesize a variety of fused systems, including furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines. researchgate.net

The synthesis of imidazo[1,2-a]pyrimidines is another important application. dergipark.org.tr These are typically formed by the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone. While the starting material is an amine rather than a carboximidate, the underlying principle of using a substituted pyrimidine to build a fused ring system is highly relevant. It is conceivable that the carboximidate group could be converted to a suitable functional group, such as an amine, to facilitate such cyclization reactions.

Viii. Academic Patent Landscape Analysis

Review of Patent Literature Citing or Involving Ethyl Pyrimidine-2-Carboximidate

A direct and explicit mention of "this compound" within patent claims is not prominently found in publicly accessible patent databases. However, the patent literature for closely related compounds, particularly pyrimidine-2-carboxamidine and its derivatives, provides a strong indication of the potential role and importance of this compound as a key synthetic intermediate.

One of the most relevant patents in this context is U.S. Patent 5,883,254A , which describes a process for preparing pyrimidine (B1678525) derivatives, including the synthesis of pyrimidin-2-carboxamidine hydrochloride from 2-cyanopyrimidine (B83486). molbase.com This amidine is a crucial building block for the synthesis of the endothelin receptor antagonist Bosentan . molbase.com The process detailed in the patent involves the reaction of 2-cyanopyrimidine with ammonia (B1221849) and ammonium (B1175870) chloride in a sodium methanolate/methanol solution. molbase.com It is highly probable that under different conditions, for instance, using ethanol (B145695) and a suitable base, the corresponding this compound could be formed as an intermediate.

The broader patent landscape for pyrimidine derivatives is extensive, with a significant focus on their therapeutic applications. A review of recent patents indicates a strong trend towards the development of pyrimidine-based compounds as inhibitors of various protein kinases, which are crucial targets in oncology. nih.govtandfonline.com These patents often claim large libraries of substituted pyrimidines, and while they may not explicitly name this compound, the synthesis of the claimed compounds often involves the modification of the pyrimidine ring at the 2-position, a transformation where an imidate intermediate would be highly valuable.

The following table summarizes key patent information for compounds structurally related to or potentially synthesized from this compound:

| Patent Number | Assignee | Key Compound(s) | Therapeutic Area | Relevance to this compound |

|---|---|---|---|---|

| US5883254A | Hoffmann-La Roche | Pyrimidin-2-carboxamidine hydrochloride (precursor to Bosentan) | Endothelin Receptor Antagonist | Describes the synthesis of a closely related amidine derivative from 2-cyanopyrimidine, suggesting a plausible synthetic route involving the target imidate. molbase.com |

| US9108984B2 | Incyte Corporation | Substituted diamino-pyrimidine and diamino-pyridine derivatives | PI3K Inhibitors (Cancer) | Highlights the importance of 2-substituted pyrimidines in cancer therapy, where the imidate could serve as a key intermediate for introducing diverse functionalities. |

| US8415355B2 | GlaxoSmithKline LLC | Pyrrolopyrimidine compounds | CDK Inhibitors (Cancer) | Demonstrates the utility of fused pyrimidine ring systems in oncology, often synthesized from functionalized pyrimidine precursors. google.com |

Emerging Trends in Intellectual Property for Pyrimidine Imidates and their Synthetic Applications

The intellectual property landscape for pyrimidine derivatives is dynamic and continually evolving, driven by the quest for novel therapeutics with improved efficacy and safety profiles. Several emerging trends can be identified that are relevant to pyrimidine imidates and their synthetic applications.

A significant trend is the focus on covalent inhibitors and allosteric modulators . Many recent patents describe pyrimidine-based compounds designed to form a covalent bond with their target protein, leading to prolonged and potent inhibition. The reactivity of the pyrimidine ring and its substituents is crucial for this approach, and versatile intermediates like this compound could play a role in the synthesis of such targeted covalent inhibitors.

Another emerging area is the development of deuterated drug molecules . A patent by the Dai group, for instance, discloses the use of pyrimidines with deuterated substituents to target cyclin-dependent kinases (CDKs). nih.gov This strategy aims to improve the metabolic profile and pharmacokinetic properties of the drug. The synthesis of such deuterated compounds may require specialized building blocks, and deuterated pyrimidine imidates could be valuable in this context.

Furthermore, there is a growing interest in the development of bifunctional molecules , such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase for degradation. These complex molecules often consist of two active ligands connected by a linker. The pyrimidine scaffold is an attractive component for such molecules, and the synthetic flexibility offered by intermediates like this compound would be advantageous in constructing these intricate structures.

The patent literature also reflects a continuous effort to develop more efficient and scalable synthetic routes to key pyrimidine intermediates. nih.govresearchgate.net This includes the use of novel catalysts and reaction conditions to improve yields and reduce the environmental impact of the manufacturing process. As the demand for complex pyrimidine-based drugs increases, so will the importance of robust and cost-effective methods for preparing key building blocks like pyrimidine imidates.

Ix. Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern chemistry. researchgate.net Future research on ethyl pyrimidine-2-carboximidate should focus on novel and sustainable approaches to its synthesis.

Current synthetic routes to pyrimidine (B1678525) derivatives often involve multi-step processes that may use harsh reagents and generate significant waste. ias.ac.in Future methodologies could explore one-pot multicomponent reactions, which are known for their efficiency in building molecular complexity from simple precursors in a single step. nih.govbohrium.com For instance, an iridium-catalyzed multicomponent synthesis has been reported for producing various pyrimidines from amidines and alcohols, showcasing a sustainable approach that generates hydrogen and water as byproducts. nih.govbohrium.comorganic-chemistry.org Adapting such a strategy for this compound could offer a more atom-economical and sustainable manufacturing process.

Another promising avenue is the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly catalysts. ias.ac.inresearchgate.net Research into solid-phase synthesis or the use of recyclable catalysts like magnetic nanocatalysts could significantly reduce the environmental impact of production. nih.gov The use of ultrasound irradiation has also been shown to accelerate reactions and improve yields in the synthesis of pyrimidine scaffolds. researchgate.net

A comparison of potential synthetic approaches is summarized in the table below:

| Methodology | Potential Advantages | Key Considerations |

| Multicomponent Reactions | High efficiency, molecular diversity, reduced waste. nih.govbohrium.com | Catalyst selection, reaction optimization, regioselectivity. nih.gov |

| Green Catalysis | Use of recyclable and non-toxic catalysts, milder reaction conditions. researchgate.netnih.gov | Catalyst stability and reusability, cost-effectiveness. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. researchgate.net | Scale-up feasibility, specialized equipment requirements. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified workup procedures. ias.ac.inresearchgate.net | Reactant mobility, heat transfer, potential for solid-state reactions. |

Development of New Catalytic Approaches Utilizing Pyrimidine Carboximidates or their Derivatives

The nitrogen atoms in the pyrimidine ring and the imidate functionality of this compound make it an intriguing candidate for use as a ligand in catalysis. The development of new catalytic systems based on this or related structures could open up novel chemical transformations.

Future research could investigate the coordination chemistry of this compound with various transition metals to create novel catalysts. These metal complexes could be screened for activity in a range of organic reactions, such as cross-coupling, hydrogenation, and oxidation reactions. The electronic properties of the pyrimidine ring can be tuned by introducing different substituents, allowing for the fine-tuning of the catalyst's reactivity and selectivity. researchgate.net

Furthermore, pyrimidine derivatives can serve as precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. The development of NHCs from this compound could lead to new catalysts for a variety of transformations. Research in this area would involve the synthesis of the corresponding pyrimidinium salts and their subsequent deprotonation to generate the active NHC species.

Potential catalytic applications are outlined in the following table:

| Catalytic Approach | Description | Potential Applications |

| Transition Metal Catalysis | Use of this compound as a ligand for transition metals. | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, oxidation. researchgate.net |

| Organocatalysis | Development of pyrimidine-based organocatalysts, such as N-heterocyclic carbenes. | Asymmetric synthesis, polymerization reactions. |

| Photoredox Catalysis | Employment of pyrimidine derivatives as photosensitizers in light-driven reactions. | C-H functionalization, radical reactions. |

Advancements in Computational Modeling for Pyrimidine Carboximidate Design and Reactivity Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and materials. nih.gov Future research should increasingly employ computational modeling to guide the development of this compound and its derivatives.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of this compound. nih.govnih.gov These studies can provide insights into its potential as a ligand, its reactivity in various chemical transformations, and the spectroscopic properties of its derivatives. Molecular docking simulations can be employed to predict the binding affinity of new derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of pyrimidine carboximidate derivatives with their observed biological activity or catalytic performance. This can lead to predictive models that can be used to design new compounds with enhanced properties. The use of machine learning algorithms in conjunction with large datasets of chemical information is also an emerging area that could be applied to the design of novel pyrimidine-based compounds.

The table below highlights key computational methods and their applications:

| Computational Method | Application in Pyrimidine Carboximidate Research | Expected Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energetics. nih.gov | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. nih.gov |

| Molecular Docking | Simulation of the interaction between pyrimidine derivatives and biological targets. nih.gov | Identification of potential drug candidates and prediction of binding modes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical analysis correlating chemical structure with biological or chemical activity. | Predictive models for designing new compounds with desired properties. |

| Machine Learning | Analysis of large chemical datasets to identify patterns and predict properties. | Accelerated discovery of novel pyrimidine-based molecules with specific functions. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in synthesis, catalysis, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.